molecular formula C4H10O2 B072126 3-Methoxy-1-propanol CAS No. 1589-49-7

3-Methoxy-1-propanol

Cat. No. B072126
CAS RN: 1589-49-7
M. Wt: 90.12 g/mol
InChI Key: JDFDHBSESGTDAL-UHFFFAOYSA-N
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Patent
US05840910

Procedure details

2.0 g (22 mmol) of 3-methoxypropanol was dissolved in 50 ml of dimethyl sulfoxide to obtain a solution. 2.7 g (66 mmol) of sodium hydride was added to this solution at a room temperature. The obtained mixture was stirred at 60° C. for one hour and cooled to a room temperature by allowing to stand, followed by the addition of 3.0 g (19 mmol) of 4-chloro-2,3-dimethylpyridine N-oxide. The obtained mixture was stirred at 40° C. for one hour. After the completion of the reaction, the reaction mixture was distilled to remove the dimethyl sulfoxide. The obtained residue was purified by silica gel column chromatography to obtain 760 mg of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][OH:6].[H-].[Na+].Cl[C:10]1[CH:15]=[CH:14][N+:13]([O-:16])=[C:12]([CH3:17])[C:11]=1[CH3:18]>CS(C)=O>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:10]1[CH:15]=[CH:14][N+:13]([O-:16])=[C:12]([CH3:17])[C:11]=1[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COCCCO
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=[N+](C=C1)[O-])C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at 60° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to a room temperature
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at 40° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled
CUSTOM
Type
CUSTOM
Details
to remove the dimethyl sulfoxide
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCCOC1=C(C(=[N+](C=C1)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.